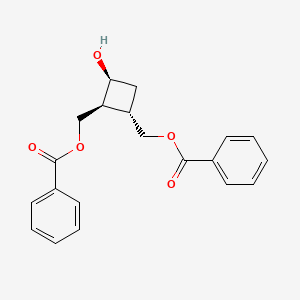

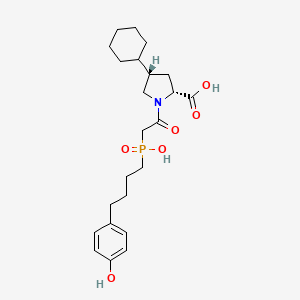

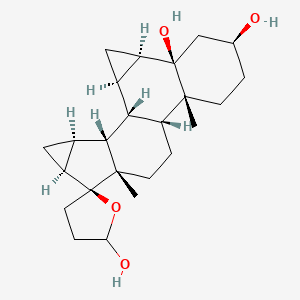

![molecular formula C₁₉H₁₉D₃Cl₃NO₄ B1146935 N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 CAS No. 1246820-72-3](/img/structure/B1146935.png)

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 (N-TECN-d3) is an organochlorine compound that was first synthesized in the laboratory in the 1950s. It has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a tracer molecule in biochemical and physiological studies. In addition, N-TECN-d3 has been used to investigate the mechanisms of action of various drugs and as a tool for studying the biochemical and physiological effects of drugs.

Applications De Recherche Scientifique

Protection and Deprotection of Amino Groups

- The 2,2,2-trichloroethoxycarbonyl (Troc) group has been used as a protecting group for aminoacridines, addressing the challenge of protecting aromatic amines. The introduction of butoxycarbonyl (Boc) moieties as temporary protecting groups resolves the issue of significant 2,2-dichloroethoxy-carbonyl (Dioc) by-product formation during deprotection (Zeghida & Demeunynck, 2007).

Catalysis and Nitrene Insertion

- Cobalt(II)-catalyzed intermolecular nitrene insertion using 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) has been demonstrated. Co(II)(TPP) acted as an efficient catalyst for the selective amination of various benzylic C−H bonds, forming Troc-protected amines with nitrogen gas as the sole byproduct (Lu et al., 2010).

Oxidative C-H Amination

- N-trichloroethoxysulfonyl-protected ureas and guanidines undergo oxidative C-H amination effectively, particularly for tertiary and benzylic-derived substrates. The use of the electron-withdrawn 2,2,2-trichloroethoxysulfonyl (Tces) protecting group, along with a commercial catalyst and toluene as solvent, has been shown to be effective, highlighting the potential applications in synthesizing natural products and therapeutically relevant molecules (Kim et al., 2006).

Detection of Carbonyl Compounds

- The use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) as a molecular probe for trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in water samples has been reported, providing sensitive detection with very low limits of detection and quantification (Houdier et al., 2000).

Amidation/Cyclization

- An Ir(III)-catalyzed direct C-H amidation/cyclization using 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) as the aminocarbonyl source is efficient and highly regioselective. It aids in the production of various functionalized quinazoline-2,4(1H,3H)-diones, which are crucial building blocks and synthetic intermediates for biologically and medicinally important compounds (Zhang et al., 2016).

Propriétés

IUPAC Name |

ethyl (1R,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGBHOTGMYPHH-XRCRJJCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858514 |

Source

|

| Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 | |

CAS RN |

1246820-72-3 |

Source

|

| Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

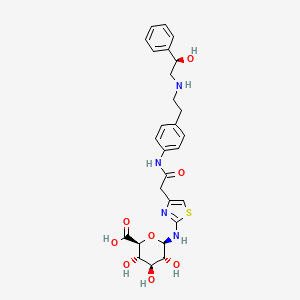

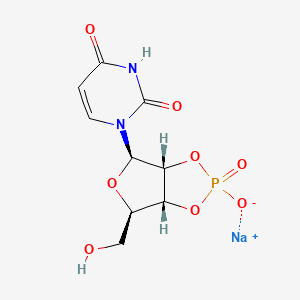

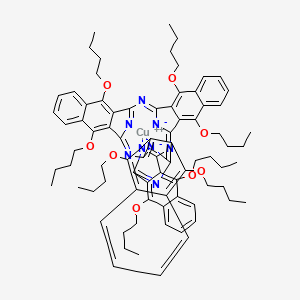

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)